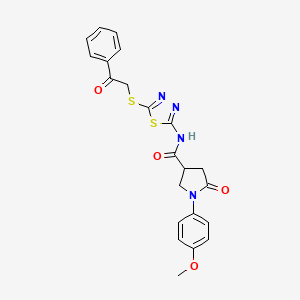

2-(3,4-dimethoxyphenyl)-N-methoxy-N-methylacetamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione involves crystallization and evaluation as an AChE inhibitor .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed and compared using various techniques. For example, the geometric structure of the crystal and the theoretical compound (from molecular modeling) of 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione were analyzed and compared, finding a close correlation .

Chemical Reactions Analysis

The chemical reactions involving related compounds have been studied. For instance, a non-phenolic C6-C2-type lignin model compound with the β-O-4 bond, 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol (I), was acidolyzed in aqueous 82% 1,4-dioxane containing HBr, HCl, or H2SO4 with a concentration of 0.2 mol/L at 85 ℃ .

Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed. For instance, 2-(3,4-Dimethoxyphenyl)-N-methylethylamine is a liquid at 20 deg.C, has a boiling point of 100 °C/0.1 mmHg, a specific gravity (20/20) of 1.06, and a refractive index of 1.53 .

Applications De Recherche Scientifique

1. Analytical Characterization in Drug Testing

2-(3,4-dimethoxyphenyl)-N-methoxy-N-methylacetamide, as part of the NBOMe class of compounds, has been characterized analytically in drug testing contexts. This includes the analysis of hallucinogenic N-(2-methoxy)benzyl derivatives of phenethylamine drugs, where methods like GC-EI-MS and LC-ESI-QTOF-MS are used for identifying active components (Zuba & Sekuła, 2013).

2. Synthesis and Structure Analysis

The compound has been involved in studies focused on synthesizing novel derivatives with potential pharmacological properties. For instance, studies on disease-modifying antirheumatic drugs involved the synthesis of derivatives of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, indicating the compound's role in medicinal chemistry (Baba, Makino, Ohta & Sohda, 1998).

3. Role in Neuropharmacological Studies

This compound, as part of the NBOMe series, has been studied in the context of neuropharmacology, particularly in understanding the mechanisms of action of psychoactive substances. Such studies contribute valuable insights into the interaction of these compounds with serotonin receptors, which are crucial for understanding their hallucinogenic properties (Eshleman, Wolfrum, Reed, Kim, Johnson & Janowsky, 2018).

4. Inclusion in Polymer Chemistry Research

The compound also finds its application in polymer chemistry. For example, studies involving the ring-opening polymerization of a 2,3-disubstituted oxirane leading to a polyether with a carbonyl–aromatic π-stacked structure, where 2-Methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane was synthesized, show its relevance in the development of new polymeric materials (Merlani, Koyama, Sato, Geng, Barbakadze, Chankvetadze & Nakano, 2015).

Mécanisme D'action

The mechanism of action of related compounds has been studied. For instance, Bevantolol, a beta-1 adrenoceptor antagonist, has been shown to be as effective as other beta blockers for the treatment of angina pectoris and hypertension. Animal experiments confirm both agonist and antagonist effects on alpha-receptors, in addition to antagonist activity at beta-1 receptors .

Safety and Hazards

Propriétés

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-methoxy-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4/c1-13(17-4)12(14)8-9-5-6-10(15-2)11(7-9)16-3/h5-7H,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVMUSRVMVFMKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CC1=CC(=C(C=C1)OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-dimethoxyphenyl)-N-methoxy-N-methylacetamide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2634573.png)

![4-tert-butyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2634574.png)

![1,3-Benzothiazol-6-yl-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2634580.png)

![N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2634586.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-({5-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanamide](/img/structure/B2634587.png)

![3-benzyl-N-(4-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2634588.png)